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Compound of Interest

Compound Name: N-Methylformamide

Cat. No.: B033075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and

analytical characterization of N-Methylformamide (NMF). NMF (CH₃NHCHO) is a vital organic

compound, serving as a polar solvent, a reagent in organic synthesis, and a model for the

peptide bond in biochemical studies. A thorough understanding of its spectroscopic properties

is paramount for its application in research and development. This document details the key

spectroscopic techniques used to analyze NMF, including Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS).

Each section provides a summary of quantitative data in tabular format for easy comparison,

detailed experimental protocols, and visualizations to illustrate key concepts and workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of NMF and studying its

dynamic behavior, particularly the cis-trans isomerism around the amide bond.

Quantitative NMR Data
The chemical shifts of N-Methylformamide are influenced by the solvent and the

conformational equilibrium between the cis and trans isomers. The trans isomer is generally the

major form.

Table 1: ¹H NMR Chemical Shifts (ppm) for N-Methylformamide
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Solvent
Formyl Proton
(CHO)

Methyl
Protons (N-
CH₃)

Amide Proton
(NH)

Reference

CDCl₃

~8.0-8.2 (minor,

cis)~7.9 (major,

trans)

~2.9 (minor,

cis)~2.8 (major,

trans)

~6.5-7.5 (broad) [1]

DMSO-d₆ ~8.0 ~2.6 ~7.9 (broad) [2]

Table 2: ¹³C NMR Chemical Shifts (ppm) for N-Methylformamide

Solvent
Carbonyl Carbon
(C=O)

Methyl Carbon (N-
CH₃)

Reference

CDCl₃
~165 (minor, cis)~162

(major, trans)

~31 (minor, cis)~26

(major, trans)
[2]

DMSO-d₆ ~163 ~26 [2]

Experimental Protocol for NMR Spectroscopy
The following protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of N-
Methylformamide.

1. Sample Preparation:

Analyte: Ensure the N-Methylformamide sample is of high purity. If impurities are expected,

purification by distillation may be necessary.

Solvent: Use a deuterated solvent appropriate for NMR spectroscopy (e.g., CDCl₃, DMSO-

d₆). The choice of solvent can influence chemical shifts.

Concentration: For ¹H NMR, a concentration of 5-25 mg of NMF in 0.6-0.7 mL of deuterated

solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be

required to obtain a good signal-to-noise ratio in a reasonable time.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.chemicalbook.com/SpectrumEN_123-39-7_1HNMR.htm
https://www.benchchem.com/pdf/Deuterated_N_methylformamide_in_NMR_Spectroscopy_A_Technical_Guide.pdf
https://www.benchchem.com/product/b033075?utm_src=pdf-body
https://www.benchchem.com/pdf/Deuterated_N_methylformamide_in_NMR_Spectroscopy_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Deuterated_N_methylformamide_in_NMR_Spectroscopy_A_Technical_Guide.pdf
https://www.benchchem.com/product/b033075?utm_src=pdf-body
https://www.benchchem.com/product/b033075?utm_src=pdf-body
https://www.benchchem.com/product/b033075?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm) in organic solvents.[2]

Procedure:

Accurately weigh the NMF sample into a clean, dry vial.

Add the deuterated solvent and the internal standard.

Gently agitate the vial to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

perform shimming to optimize the magnetic field homogeneity.[2]

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is typically used.

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

10 ppm).

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an

adequate signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to

simplify the spectrum and enhance sensitivity.
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Spectral Width: Set a spectral width to cover the expected carbon chemical shifts (e.g., 0-

200 ppm).

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

3. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different

protons.

Visualization of NMR Workflow
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Caption: A generalized workflow for NMR analysis of N-Methylformamide.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in NMF,

particularly the carbonyl (C=O) and N-H bonds.
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Quantitative IR Data
The vibrational frequencies of NMF are sensitive to its physical state (gas, liquid, or solution)

and hydrogen bonding interactions.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for N-Methylformamide (Liquid Film)

Wavenumber
(cm⁻¹)

Vibrational Mode Intensity Reference

~3300 N-H stretch Strong, Broad [4][5]

~2940 C-H stretch (methyl) Medium [6]

~1670 C=O stretch (Amide I) Strong [4][6]

~1540 N-H bend (Amide II) Medium [7]

~1250 C-N stretch Medium [6]

Experimental Protocol for IR Spectroscopy
The following protocol describes a general procedure for obtaining an IR spectrum of liquid N-
Methylformamide using an Attenuated Total Reflectance (ATR) accessory, which is a common

and convenient method for liquid samples.

1. Instrument and Sample Preparation:

Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

Sample: Use a small drop of pure N-Methylformamide.

Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

2. Data Acquisition:

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,
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CO₂, water vapor) and the ATR crystal itself.[6]

Sample Spectrum: Place a small drop of NMF onto the center of the ATR crystal.

Acquisition Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

3. Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Perform baseline correction if necessary.

Identify and label the characteristic absorption peaks.

Visualization of IR Analysis Workflow
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Caption: A typical workflow for FTIR analysis of N-Methylformamide using an ATR accessory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b033075?utm_src=pdf-body-img
https://www.benchchem.com/product/b033075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is

particularly useful for studying symmetric vibrations and aqueous solutions.

Quantitative Raman Data
Table 4: Characteristic Raman Shifts (cm⁻¹) for N-Methylformamide

Raman Shift (cm⁻¹) Vibrational Mode Intensity

~2940 C-H stretch Strong

~1660 C=O stretch (Amide I) Strong

~1410 C-H bend Medium

~1250 C-N stretch Medium

Note: Raman intensities can vary significantly depending on the excitation wavelength and

experimental conditions.

Experimental Protocol for Raman Spectroscopy
1. Sample Preparation:

A small amount of liquid NMF can be placed in a glass vial or a quartz cuvette for analysis.

For aqueous solutions, dissolve NMF in high-purity water to the desired concentration.[8]

2. Instrument Setup and Data Acquisition:

Spectrometer: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532

nm, 785 nm).

Laser Power: Use a laser power that provides a good signal without causing sample

degradation.

Objective: Select an appropriate microscope objective to focus the laser onto the sample.
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Acquisition Parameters:

Integration Time: Set an integration time that allows for a good signal-to-noise ratio (e.g.,

1-10 seconds).

Accumulations: Co-add multiple spectra (e.g., 10-20) to improve the signal quality.

Spectral Range: Collect data over a range that includes the characteristic Raman bands of

NMF (e.g., 200-3500 cm⁻¹).

3. Data Processing:

Perform cosmic ray removal and baseline correction.

Identify and label the characteristic Raman peaks.

Visualization of Raman Analysis Logic
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Caption: A logical diagram illustrating the Raman spectroscopy process for NMF analysis.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of NMF and to study its

fragmentation pattern, which can aid in its identification and structural confirmation.
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Quantitative Mass Spectrometry Data
The fragmentation of NMF upon ionization provides a characteristic mass spectrum.

Table 5: Major Fragments in the Electron Ionization (EI) Mass Spectrum of N-
Methylformamide

m/z
Proposed
Fragment

Relative Intensity Reference

59 [M]⁺ (Molecular Ion) High [9]

58 [M-H]⁺ Moderate [9]

30 [CH₂NH₂]⁺ High [9]

29 [CHO]⁺ Moderate [9]

28 [CO]⁺ or [CH₂N]⁺ High [9]

Experimental Protocol for Mass Spectrometry
The following protocol outlines a general procedure for the analysis of N-Methylformamide
using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

Prepare a dilute solution of NMF in a volatile organic solvent (e.g., methanol or

dichloromethane) at a concentration of approximately 10-100 µg/mL.

2. GC-MS System and Parameters:

Gas Chromatograph:

Injection Port: Set the injector temperature to a value that ensures efficient volatilization of

NMF without thermal decomposition (e.g., 200-250°C).

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1

mL/min).
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Column: Use a capillary column suitable for the analysis of polar compounds (e.g., a wax-

based column like Carbowax or a mid-polar column).

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few

minutes, and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final

temperature (e.g., 200°C) to ensure good separation.

Mass Spectrometer:

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[10]

Mass Analyzer: Scan a mass range that includes the molecular ion and expected

fragments of NMF (e.g., m/z 15-100).[10]

Ion Source Temperature: Set the ion source temperature to approximately 230°C.

Transfer Line Temperature: Set the transfer line temperature to be similar to or slightly

higher than the final GC oven temperature to prevent condensation.

3. Data Analysis:

Identify the peak corresponding to NMF in the total ion chromatogram (TIC).

Extract the mass spectrum for the NMF peak.

Identify the molecular ion peak and the major fragment ions.

Compare the obtained mass spectrum with a library spectrum (e.g., NIST) for confirmation.

Visualization of Mass Spectrometry Fragmentation
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Caption: A simplified diagram showing the major fragmentation pathways of N-
Methylformamide in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-Methylformamide: A Spectroscopic and Analytical
Characterization Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033075#n-methylformamide-spectroscopy-and-
analytical-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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